molecular formula C19H17ClN4O2 B5459567 4-CHLORO-5-{2-[(Z)-1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZINO}-2-PHENYL-3(2H)-PYRIDAZINONE

4-CHLORO-5-{2-[(Z)-1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZINO}-2-PHENYL-3(2H)-PYRIDAZINONE

Cat. No.: B5459567
M. Wt: 368.8 g/mol
InChI Key: TVFQJRYLNWXVQW-XKZIYDEJSA-N
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Description

4-CHLORO-5-{2-[(Z)-1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZINO}-2-PHENYL-3(2H)-PYRIDAZINONE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyridazinone core substituted with chloro, methoxyphenyl, and phenyl groups. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-5-{2-[(Z)-1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZINO}-2-PHENYL-3(2H)-PYRIDAZINONE typically involves multi-step organic reactions. One common approach is the condensation of 4-chloro-2-phenyl-3(2H)-pyridazinone with hydrazine derivatives, followed by the introduction of the methoxyphenyl group through a subsequent reaction. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Large-scale synthesis might utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality. The choice of raw materials, reaction intermediates, and purification techniques are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-5-{2-[(Z)-1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZINO}-2-PHENYL-3(2H)-PYRIDAZINONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

4-CHLORO-5-{2-[(Z)-1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZINO}-2-PHENYL-3(2H)-PYRIDAZINONE has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-CHLORO-5-{2-[(Z)-1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZINO}-2-PHENYL-3(2H)-PYRIDAZINONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-CHLORO-2-PHENYL-3(2H)-PYRIDAZINONE: A precursor in the synthesis of the target compound.

    4-METHOXYPHENYLHYDRAZINE: Another hydrazine derivative with similar reactivity.

    2-PHENYL-3(2H)-PYRIDAZINONE: A structurally related compound with different substituents.

Uniqueness

4-CHLORO-5-{2-[(Z)-1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZINO}-2-PHENYL-3(2H)-PYRIDAZINONE is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various scientific applications and research studies.

Properties

IUPAC Name

4-chloro-5-[(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-2-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2/c1-13(14-8-10-16(26-2)11-9-14)22-23-17-12-21-24(19(25)18(17)20)15-6-4-3-5-7-15/h3-12,23H,1-2H3/b22-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFQJRYLNWXVQW-XKZIYDEJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=C(C(=O)N(N=C1)C2=CC=CC=C2)Cl)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC1=C(C(=O)N(N=C1)C2=CC=CC=C2)Cl)/C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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